molecular formula C12H17NO2 B8507776 (+)-2-Methoxy-1-(pyrid-3-yl)cyclohexanol

(+)-2-Methoxy-1-(pyrid-3-yl)cyclohexanol

Cat. No. B8507776
M. Wt: 207.27 g/mol
InChI Key: AUBDBVHXHXIDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-2-Methoxy-1-(pyrid-3-yl)cyclohexanol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-2-Methoxy-1-(pyrid-3-yl)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-2-Methoxy-1-(pyrid-3-yl)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(+)-2-Methoxy-1-(pyrid-3-yl)cyclohexanol

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-methoxy-1-pyridin-3-ylcyclohexan-1-ol

InChI

InChI=1S/C12H17NO2/c1-15-11-6-2-3-7-12(11,14)10-5-4-8-13-9-10/h4-5,8-9,11,14H,2-3,6-7H2,1H3

InChI Key

AUBDBVHXHXIDAW-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1(C2=CN=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2.5M n-butyllithium in hexane (13.2 ml, 33 mmol) at -78° C. was added diethyl ether (15 ml) followed by a solution of 3-bromopyridine (4.7 g, 30 mmol) in ether (90 ml) over a period of 10 minutes. After 1 hour at -78° C. a solution of (±)-2-methoxycyclohexanone (3.84 g, 30 mmol) in ether (20 ml) was added dropwise during 10 minutes. After 2 hours at -78° C. and 30 minutes at 0° C. the reaction mixture was warmed to 20° C. and then poured onto ice (150 g). The mixture was extracted with ether (2×50 ml) and then the combined organic extracts were extracted with 1N hydrochloric acid (50 ml). This aqueous extract was washed with ether (20 ml) and then treated with 2M sodium hydroxide solution (25 ml) and extracted with ether (3×100 ml). The organic extracts were combined, washed with brine then dried over anhydrous sodium sulphate. Concentration in vacuo afforded (±)-2-methoxy-1-(pyrid-3-yl)cyclohexanol (5.0 g, 24 mmol) as a 4:1 mixture of cis and trans isomers;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
3.84 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2.5 M n-butyllithium in hexane (13.2 ml, 33 mmol) at -78° C. was added diethyl ether (15 ml) followed by a solution of 3-bromopyridine (4.7 g, 30 mmol) in ether (90 ml) over a period of 10 minutes. After 1 hour at -78° C. a solution of (±)-2-methoxycyclohexane (3.84 g, 30 mmol) in ether (20 ml) was added dropwise during 10 minutes. After 2 hours at -78° C. and 30 minutes at 0° C. the reaction mixture was warmed to 20° C. and then poured onto ice (150 g). The mixture was extracted with ether (2×50 ml) and then the combined organic extracts were extracted with 1 N hydrochloric acid (50 ml). This aqueous extract was washed with ether (20 ml) and then treated with 2 M sodium hydroxide solution (25 ml) and extracted with ether (3×100 ml). The organic extracts were combined, washed with brine then dried over anhydrous sodium sulphate. Concentration in vacuo afforded (±)-2-methoxy-1-(pyrid-3-yl)cyclohexanol (5.0 g, 24 mmol) as a 4:1 mixture of cis and trans isomers;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
3.84 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

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